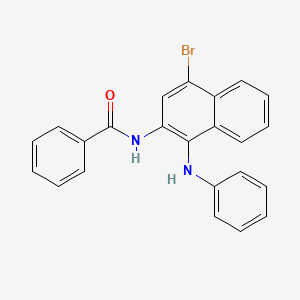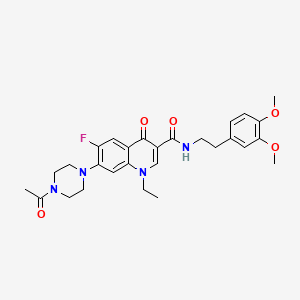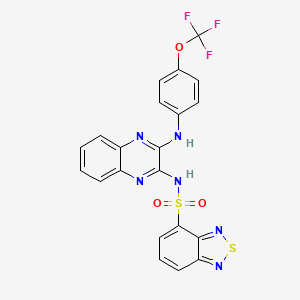![molecular formula C11H11IO3 B12635448 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 921931-93-3](/img/structure/B12635448.png)
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is an aromatic aldehyde compound with a complex structure It features an iodine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by the introduction of the prop-2-en-1-yloxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoisovanillin: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Vanillin: Contains a methoxy and hydroxyl group but lacks the iodine atom.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Uniqueness
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the iodine atom and the prop-2-en-1-yloxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
921931-93-3 |
|---|---|
Fórmula molecular |
C11H11IO3 |
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C11H11IO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h3-5,7H,1,6H2,2H3 |
Clave InChI |
XQRIRDSMOGNOGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)I)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
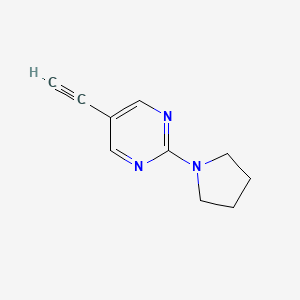
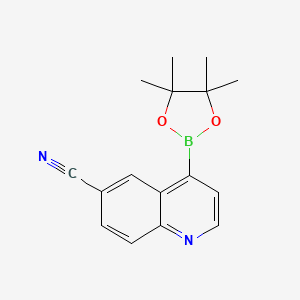
![1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12635371.png)
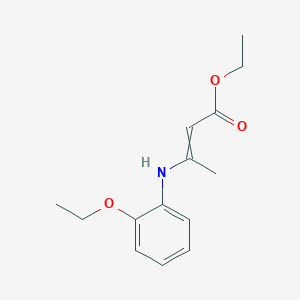
![N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12635374.png)
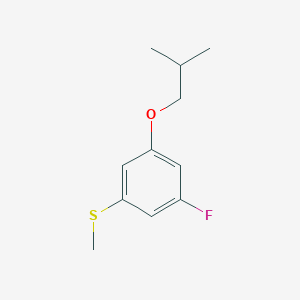
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12635390.png)
![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
